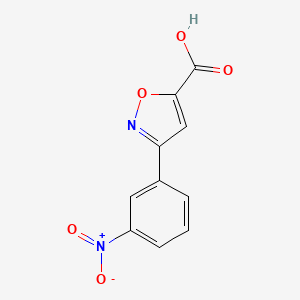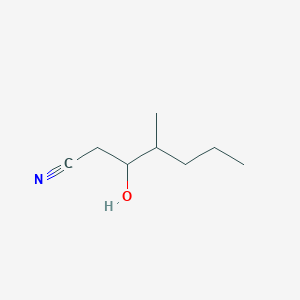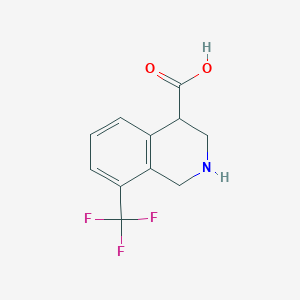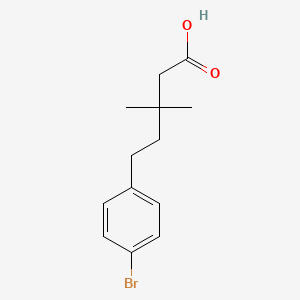![molecular formula C9H16ClNO3 B13517217 2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride](/img/structure/B13517217.png)
2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 221.68 g/mol
CAS Number: 2639408-20-9
Vorbereitungsmethoden
Synthetic Routes: The synthetic route for this compound involves specific reactions and intermediates. Unfortunately, detailed literature on its synthesis is scarce. it likely proceeds through spirocyclization reactions, incorporating the spiro[3.5]nonane scaffold.
Industrial Production: Industrial production methods are proprietary and not widely disclosed. Manufacturers may employ custom processes to produce this compound at scale.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to carboxylic acid derivatives.
Substitution: Can participate in nucleophilic substitution reactions.
Reduction: May be reduced to form corresponding alcohols or other derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of suitable solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products: The major products depend on the specific reaction conditions and reagents used. Potential products include spirocyclic derivatives, carboxylic acids, or their esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used in the synthesis of more complex molecules due to its unique spiro[3.5]nonane structure.
Drug Discovery: Investigated for potential pharmacological applications.
Biological Activity: May exhibit biological effects due to its spirocyclic motif.
Drug Development: Researchers explore its potential as a drug scaffold.
Fine Chemicals: Used in the production of specialty chemicals.
Pharmaceuticals: May serve as a precursor for drug development.
Wirkmechanismus
The precise mechanism of action remains elusive. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are limited, similar compounds include:
2-{5-Oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride: (CAS: 2309462-43-7)
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid: (CAS: 2460757-06-4)
Remember that research in this area is ongoing, and new findings may emerge
Eigenschaften
Molekularformel |
C9H16ClNO3 |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
2-(5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-2-1-3-9(13-7)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H |
InChI-Schlüssel |
HFXPBSZVERVTIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC2(C1)CNC2)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)

![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
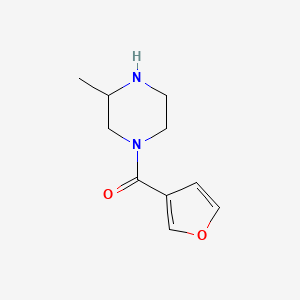
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
![Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)

